![molecular formula C11H8FNO2 B6366260 6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261895-39-9](/img/structure/B6366260.png)
6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) is an organic compound belonging to the fluoro-hydroxyphenylpyridine family of compounds. It has a wide range of applications in scientific research, such as in the synthesis of pharmaceuticals, as a reagent in organic chemistry, and as a catalyst in various reactions. This compound has been studied extensively in recent years and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been elucidated.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) is not fully understood. It is believed that the fluoro-hydroxyphenyl moiety of the compound binds to the active site of the target enzyme, thereby inhibiting its activity. Additionally, the hydroxypyridine moiety of the compound is believed to interact with the active site of the enzyme, thereby influencing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) are not fully understood. However, some studies have suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
The main advantage of 6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) for lab experiments is its high purity, which allows for the accurate measurement of the compound's concentration in a reaction. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
The potential future directions for 6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) include further research into its anti-inflammatory and antioxidant properties, as well as its potential use in the development of new pharmaceuticals. Additionally, further research into the mechanism of action and biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, the compound could be explored as a potential catalyst in various reactions, such as the synthesis of heterocyclic compounds.
Synthesis Methods
6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) can be synthesized using a variety of methods. One method involves the reaction of 3-fluoro-5-hydroxyphenylacetic acid with hydroxylamine. This reaction produces a compound with a hydroxypyridine moiety and a fluoro-hydroxyphenyl moiety. The compound can then be isolated in a 95% pure form by recrystallization or chromatography.
Scientific Research Applications
6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine (95%) is widely used in scientific research as a reagent in organic chemistry and as a catalyst in various reactions. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and antifungal agents. Additionally, it has been employed in the synthesis of heterocyclic compounds, such as 3-fluoro-5-hydroxyphenylpyridine and its derivatives.
properties
IUPAC Name |
6-(3-fluoro-5-hydroxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-4-7(5-9(14)6-8)10-2-1-3-11(15)13-10/h1-6,14H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRNEKUWXDXFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682666 |
Source
|
Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1261895-39-9 |
Source
|
Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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